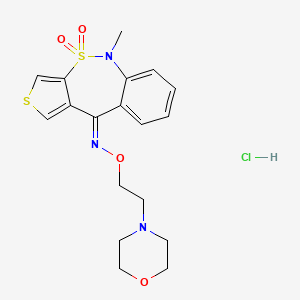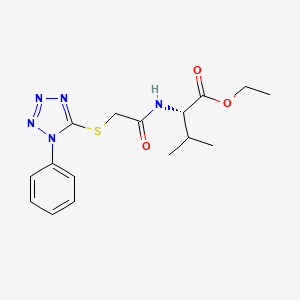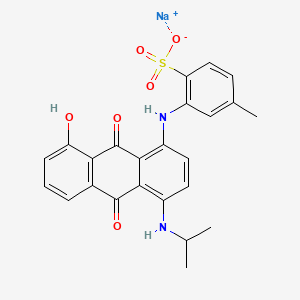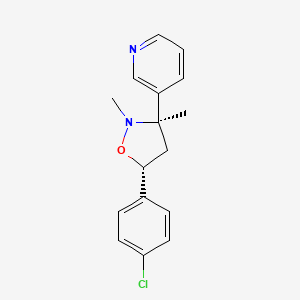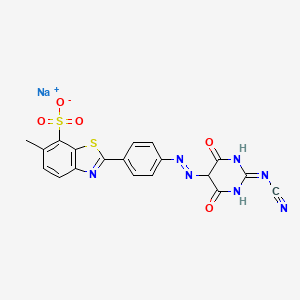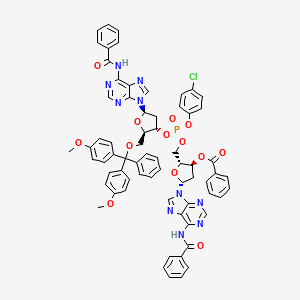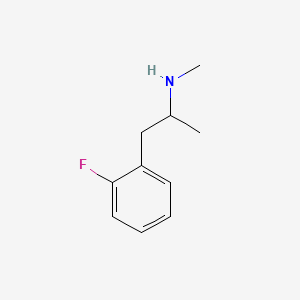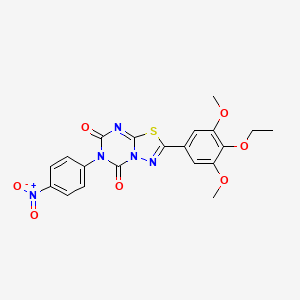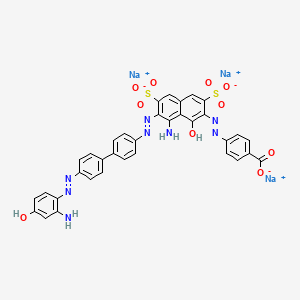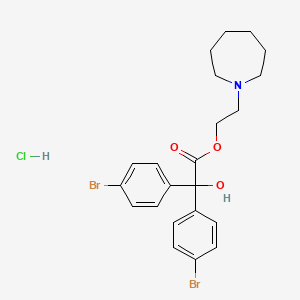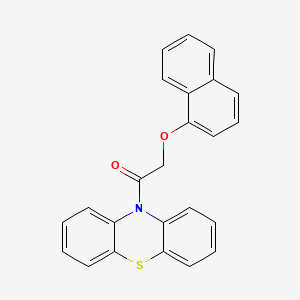
10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- is a chemical compound known for its unique structure and properties. It belongs to the phenothiazine family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring.
Méthodes De Préparation
The synthesis of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- typically involves multi-step organic reactions. One common method includes the reaction of phenothiazine with 1-naphthalenyloxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety .
Analyse Des Réactions Chimiques
10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Applications De Recherche Scientifique
10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with cellular components, such as enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems .
Comparaison Avec Des Composés Similaires
10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- can be compared with other phenothiazine derivatives, such as:
10H-Phenothiazine, 10-(1-naphthalenyl): Similar in structure but lacks the acetyl group, leading to different chemical and biological properties.
10-Acetylphenothiazine: Contains an acetyl group but differs in the position and nature of the substituents, resulting in distinct reactivity and applications.
Propriétés
Numéro CAS |
136776-28-8 |
|---|---|
Formule moléculaire |
C24H17NO2S |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-naphthalen-1-yloxy-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C24H17NO2S/c26-24(16-27-21-13-7-9-17-8-1-2-10-18(17)21)25-19-11-3-5-14-22(19)28-23-15-6-4-12-20(23)25/h1-15H,16H2 |
Clé InChI |
GSTPYWQVDHSGNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



